![molecular formula C12H12Cl2N2O2 B1440065 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline CAS No. 692059-41-9](/img/structure/B1440065.png)
4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline
Overview
Description
Synthesis Analysis
The synthesis of a similar compound, 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile, involves the use of phosphorous oxychloride . The reaction was carried out by refluxing a mixture of 7-(3-chloro-propoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile and phosphorous oxychloride for 1.5 hours . The excess reagent was then removed under reduced pressure, and the residue was mixed with ice-cold dilute sodium hydroxide and ethyl acetate .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline include a molecular formula of C13H13Cl2NO2 and a molecular weight of 286.15 . The compound has a predicted boiling point of 478.1±40.0 °C and a density of 1.37 . It is stored in an inert atmosphere at room temperature .Scientific Research Applications
Anti-Tumor Medication Synthesis
“4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline” is a useful intermediate in the green preparation of the anti-tumor medication Bosutinib . Bosutinib is a tyrosine kinase inhibitor used for the treatment of certain types of leukemia.
Chemical Research
Due to its unique structure, “4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline” is of interest in chemical research, particularly in the study of quinoline derivatives. Quinolines are a class of organic compounds with various biological activities, and this specific derivative could be used in the development of new synthetic methods or the study of reaction mechanisms .
Development of New Pharmaceuticals
The compound could potentially be used in the development of new pharmaceuticals. Its structural similarity to other biologically active quinolines suggests that it could serve as a starting point for the synthesis of new drugs .
Material Science
In material science, quinoline derivatives have been studied for their potential use in organic light-emitting diodes (OLEDs). While “4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline” has not specifically been used for this purpose, its unique structure could potentially make it of interest in this field .
Environmental Science
Quinolines and their derivatives are often found in crude oil and coal tar, and they are also formed during various industrial processes. As such, methods for their detection and removal from the environment are of significant interest. “4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline” could potentially be used in studies aimed at better understanding these processes .
Education
In an educational setting, the synthesis and characterization of “4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline” could be used as a teaching tool in advanced organic chemistry courses. Students could gain hands-on experience with various techniques such as nucleophilic substitution, column chromatography, and nuclear magnetic resonance spectroscopy .
properties
IUPAC Name |
4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O2/c1-17-10-6-9-8(12(14)16-7-15-9)5-11(10)18-4-2-3-13/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTQWOJPSCVGSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2Cl)OCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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